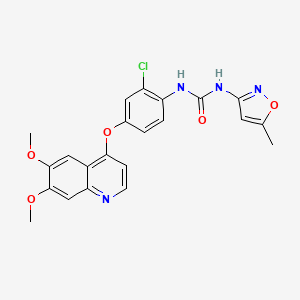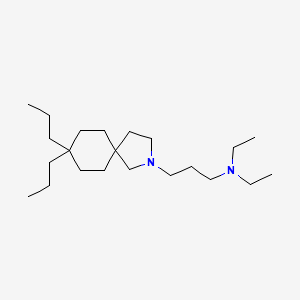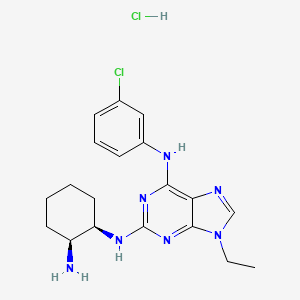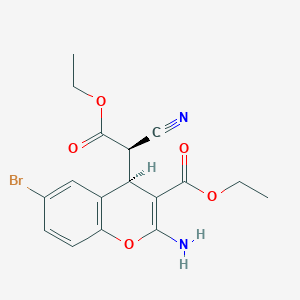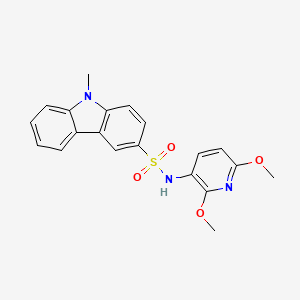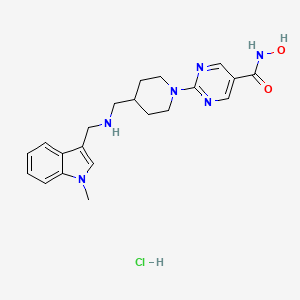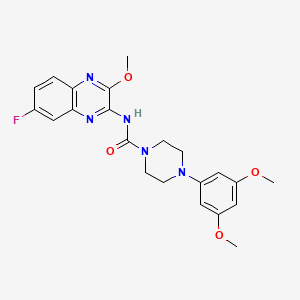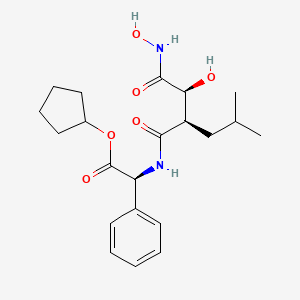
Vosaroxin
Overview
Description
Vosaroxin is a synthetic anticancer quinolone derivative that functions as a topoisomerase II inhibitor. It is primarily investigated for its potential in treating acute myeloid leukemia and ovarian cancer. This compound is unique due to its naphthyridine core, which distinguishes it from other topoisomerase II inhibitors .
Scientific Research Applications
Vosaroxin has several scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the design of new quinolone derivatives.
Biology: Research focuses on its interactions with cellular components, particularly DNA and topoisomerase II enzymes.
Medicine: this compound is primarily investigated for its anticancer properties, especially in treating acute myeloid leukemia and ovarian cancer.
Mechanism of Action
Voreloxin, also known as Vosaroxin, is a first-in-class anticancer quinolone derivative . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Voreloxin primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . Topoisomerase II is a well-validated target of anti-neoplastic drugs .
Mode of Action
Voreloxin operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . The intercalation of DNA is a crucial aspect of Voreloxin’s activity .
Biochemical Pathways
The primary biochemical pathway affected by Voreloxin involves DNA replication. By intercalating DNA and inhibiting Topoisomerase II, Voreloxin disrupts the normal process of DNA replication . This disruption leads to DNA double-strand breaks and apoptosis .
Pharmacokinetics
Voreloxin exhibits low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . These properties impact the bioavailability of the drug, influencing its efficacy and potential side effects.
Result of Action
The action of Voreloxin results in DNA double-strand breaks, leading to G2 arrest and cell death by apoptosis . This action is site-selective, causing damage at specific locations within the DNA .
Action Environment
The environment can influence the action of Voreloxin. For example, in vitro and in vivo studies have shown that Voreloxin exhibits cytotoxic activity in human leukemia cell lines and in vivo . The drug’s activity can be additive or synergistic in vitro and supra-additive in vivo
Future Directions
Biochemical Analysis
Biochemical Properties
Voreloxin intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . This interaction with topoisomerase II, a critical enzyme for DNA replication, transcription, and chromosome segregation, is a key aspect of its biochemical activity .
Cellular Effects
Voreloxin has been shown to cause cell cycle arrest and apoptosis in myeloid leukemia cells . It induces site-selective DNA double-strand breaks, leading to G2 arrest and apoptosis . It has also been found to have cytotoxic activity in human leukemia cell lines .
Molecular Mechanism
The molecular mechanism of Voreloxin involves its intercalation into DNA and inhibition of topoisomerase II . This results in DNA double-strand breaks, G2 arrest, and apoptosis . Voreloxin is differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .
Temporal Effects in Laboratory Settings
In laboratory settings, Voreloxin and cytarabine alone and in combination exhibited cytotoxic activity in human leukemia cell lines and in vivo . The two drugs had additive or synergistic activity in vitro and supra-additive activity in vivo .
Dosage Effects in Animal Models
In animal models, Voreloxin and cytarabine exhibited cytotoxic activity . Bone marrow ablation was accompanied by reductions in peripheral white blood cells and platelets that were reversible within 1 week .
Metabolic Pathways
The metabolic pathways for Voreloxin include glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation .
Subcellular Localization
The subcellular localization of Voreloxin is likely to be in the nucleus due to its mechanism of action involving intercalation into DNA and inhibition of topoisomerase II
Preparation Methods
Vosaroxin is synthesized through a series of chemical reactions involving the formation of its naphthyridine core. The synthetic route typically involves:
Formation of the naphthyridine core: This is achieved through a multi-step process that includes cyclization reactions.
Functionalization: Introduction of functional groups such as methoxy and methylamino groups to the naphthyridine core.
Final assembly: Coupling of the functionalized naphthyridine with other molecular fragments to form the final compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Vosaroxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinolone core, affecting its activity.
Substitution: Substitution reactions can introduce different functional groups to the molecule, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include demethylated and hydroxylated metabolites .
Comparison with Similar Compounds
Vosaroxin is compared with other topoisomerase II inhibitors such as:
Anthracyclines: These include doxorubicin and daunorubicin.
Anthracenediones: Mitoxantrone is an example.
Epipodophyllotoxins: Etoposide is a well-known compound in this class.
This compound’s uniqueness lies in its naphthyridine core, which provides distinct pharmacological properties and a potentially better safety profile compared to other topoisomerase II inhibitors .
Properties
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938662 | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175414-77-4 | |
| Record name | Vosaroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vosaroxin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vosaroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOSAROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].
A: While both this compound and anthracyclines target topoisomerase II, this compound exhibits a distinct mechanism. Unlike anthracyclines, this compound acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to this compound’s potentially favorable cardiac safety profile compared to anthracyclines.
A: The molecular formula of this compound is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].
A: this compound is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].
A: The VALOR trial, a phase 3 study, investigated this compound in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].
A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with this compound plus cytarabine compared to cytarabine alone [, , ].
A: Beyond cytarabine, researchers are investigating this compound's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].
A: Common adverse effects observed in clinical trials of this compound included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].
A: Preclinical and clinical data suggest that this compound has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to this compound’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].
A: While specific resistance mechanisms to this compound in AML are not fully elucidated in the provided abstracts, research has identified that this compound is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that this compound might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.
ANone: Ongoing research on this compound includes:
- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].
- Developing predictive biomarkers: Investigating potential biomarkers that could predict this compound response and guide personalized treatment strategies [].
- Exploring combination therapies: Evaluating synergistic combinations of this compound with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


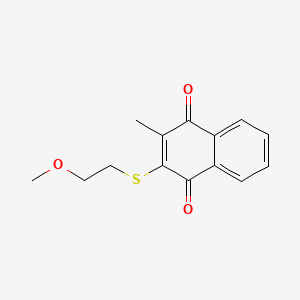
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

